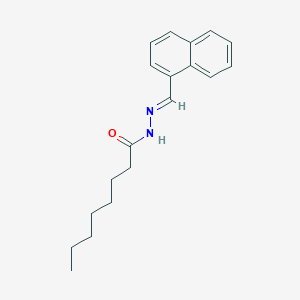![molecular formula C17H15N5OS2 B5602059 N-(1-imidazo[1,2-a]pyrimidin-2-ylpropyl)-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5602059.png)
N-(1-imidazo[1,2-a]pyrimidin-2-ylpropyl)-2-(2-thienyl)-1,3-thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related imidazo[1,2-a]pyrimidine derivatives typically involves strategic functionalization and cyclization reactions. For instance, compounds like imidazo[1,2-a]pyrimidin-2-yl-acetic acid and analogs with imidazo[2,1-b]thiazole rings have been synthesized and characterized through single-crystal X-ray diffraction, corroborated by Hirshfeld surface analysis, demonstrating the intricate intermolecular interactions. These syntheses often utilize IR and Raman spectroscopy, supported by Density Functional Theory (DFT) calculations, to detail the vibrational aspects of key functional groups, indicating a complex methodology that could be analogous to our compound of interest (Dylong et al., 2016).
Applications De Recherche Scientifique
Modulation of Androgen Receptor Activity
Research has identified N-{trans-3-[(5-Cyano-6-methylpyridin-2-yl)oxy]-2,2,4,4-tetramethylcyclobutyl}imidazo[1,2-a]pyrimidine-3-carboxamide, a compound closely related to the specified chemical structure, as a full antagonist of the androgen receptor with potential applications in treating castration-resistant prostate cancer. This compound demonstrates significant in vivo tumor growth inhibition, though it faces rapid metabolism mediated by aldehyde oxidase (AO). Strategies to reduce this metabolism involve altering the heterocycle or blocking the reactive site, suggesting similar compounds could be optimized for improved pharmacokinetic profiles (Linton et al., 2011).
DNA Binding and Gene Expression Control
Polyamides containing N-methyl imidazole (Im) and N-methyl pyrrole (Py) can be designed to bind specific DNA sequences in the minor groove, thereby controlling gene expression. These polyamides are explored as potential medicinal agents for diseases like cancer. Alterations in the heterocyclic core, such as the incorporation of N-methylimidazole, enable these compounds to bind G/C rich sequences with high specificity. This research highlights the applicability of structurally similar compounds in gene regulation and potential therapeutic interventions (Chavda et al., 2010).
Enhancement of Cellular Uptake for Therapeutic Applications
Studies on Pyrrole–imidazole (Py–Im) hairpin polyamides, which are capable of disrupting protein–DNA interactions and modulating gene expression in living cells, have identified modifications that significantly enhance cellular uptake and biological activity. By introducing simple aryl groups at specific positions, researchers have been able to potentiate the biological effects of these polyamides, opening up avenues for their application as molecular probes or therapeutic agents (Meier et al., 2012).
Anti-Tuberculosis Activity
Imidazo[1,2-a]pyridine-3-carboxamides, structurally related to the compound , have shown potent anti-tuberculosis activity by targeting QcrB, a novel mechanism of action against Mycobacterium tuberculosis. These compounds exhibit nanomolar potency against both replicating and drug-resistant strains of Mtb while maintaining low toxicity to VERO cells. Such findings suggest that N-(1-imidazo[1,2-a]pyrimidin-2-ylpropyl)-2-(2-thienyl)-1,3-thiazole-4-carboxamide could potentially be explored for tuberculosis treatment or related antimicrobial applications (Moraski et al., 2016).
Propriétés
IUPAC Name |
N-(1-imidazo[1,2-a]pyrimidin-2-ylpropyl)-2-thiophen-2-yl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5OS2/c1-2-11(12-9-22-7-4-6-18-17(22)21-12)19-15(23)13-10-25-16(20-13)14-5-3-8-24-14/h3-11H,2H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZOLUWDQOESGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CN2C=CC=NC2=N1)NC(=O)C3=CSC(=N3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

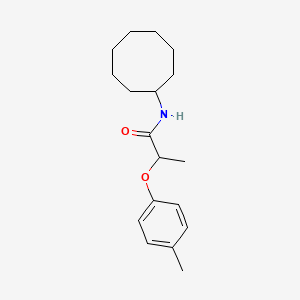
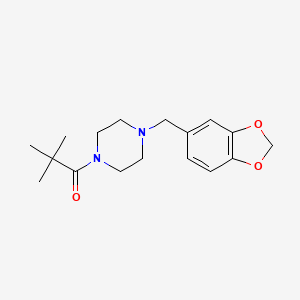
![4-{4-[4-cyclopropyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-3-fluoropyridine](/img/structure/B5601984.png)
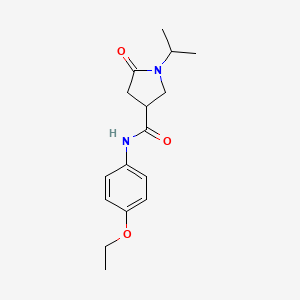

![4-[(dimethylamino)methylene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B5602005.png)
![1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine](/img/structure/B5602030.png)
![2,6-difluoro-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5602033.png)
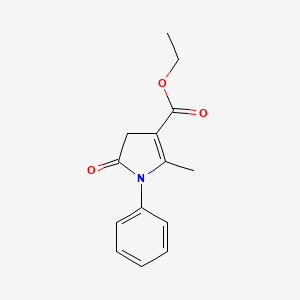
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(3-hydroxybenzylidene)acetohydrazide](/img/structure/B5602055.png)
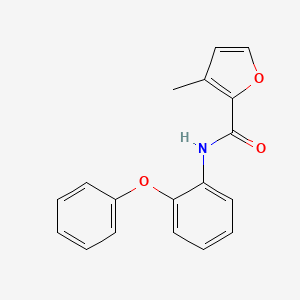
![4-[5-(2-aminophenoxy)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B5602077.png)

